Cy5DBCO Cy5DBCO
Brand Name: Vulcanchem
CAS No.: 2182601-72-3
VCID: VC16480829
InChI: InChI=1S/C50H52N4O2.ClH/c1-49(2)40-23-14-17-26-43(40)52(5)45(49)28-8-6-9-29-46-50(3,4)41-24-15-18-27-44(41)53(46)35-19-7-10-30-47(55)51-34-33-48(56)54-36-39-22-12-11-20-37(39)31-32-38-21-13-16-25-42(38)54;/h6,8-9,11-18,20-29H,7,10,19,30,33-36H2,1-5H3;1H
SMILES:
Molecular Formula: C50H53ClN4O2
Molecular Weight: 777.4 g/mol

Cy5DBCO

CAS No.: 2182601-72-3

Cat. No.: VC16480829

Molecular Formula: C50H53ClN4O2

Molecular Weight: 777.4 g/mol

* For research use only. Not for human or veterinary use.

Cy5DBCO - 2182601-72-3

Specification

CAS No. 2182601-72-3
Molecular Formula C50H53ClN4O2
Molecular Weight 777.4 g/mol
IUPAC Name N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride
Standard InChI InChI=1S/C50H52N4O2.ClH/c1-49(2)40-23-14-17-26-43(40)52(5)45(49)28-8-6-9-29-46-50(3,4)41-24-15-18-27-44(41)53(46)35-19-7-10-30-47(55)51-34-33-48(56)54-36-39-22-12-11-20-37(39)31-32-38-21-13-16-25-42(38)54;/h6,8-9,11-18,20-29H,7,10,19,30,33-36H2,1-5H3;1H
Standard InChI Key HWIXBRHDYGXXEQ-UHFFFAOYSA-N
Isomeric SMILES CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.[Cl-]
Canonical SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.[Cl-]

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Cy5 DBCO (CAS 1564286-24-3 ) features a hybrid structure combining a cyanine5 fluorophore with a dibenzocyclooctyne (DBCO) moiety. The molecular formula C<sub>52</sub>H<sub>56</sub>N<sub>4</sub>O<sub>11</sub>S<sub>3</sub> confers both fluorescent properties and strain-promoted alkyne reactivity. The DBCO group creates ring strain energy of ~18 kcal/mol , driving spontaneous reactions with azides through strain-promoted azide-alkyne cycloaddition (SPAAC) without requiring cytotoxic copper catalysts .

The sulfonate groups on the cyanine5 component enhance water solubility (>10 mg/mL in aqueous buffers ), while maintaining spectral stability across pH 4-10 . This structural configuration enables:

  • Rapid conjugation kinetics: Second-order rate constants exceeding 0.1 M<sup>-1</sup>s<sup>-1</sup> at 25°C

  • Minimal background fluorescence: Quantum yield of 0.27 reduces nonspecific signals

  • Biocompatibility: Maintains >95% cell viability in live labeling applications

Physicochemical Characteristics

Table 1 summarizes key physicochemical parameters from multiple commercial sources:

PropertyVector Labs GeneCopoeia AAT Bioquest
Molecular Weight1009.221044.381009.22
Purity (HPLC)>95%>98%>90%
SolubilityH<sub>2</sub>O, DMSO, DMFDMSO, DMFH<sub>2</sub>O, DMSO
Extinction Coefficient250,000 M<sup>-1</sup>cm<sup>-1</sup>-250,000 M<sup>-1</sup>cm<sup>-1</sup>

Discrepancies in molecular weight values likely stem from different counterion formulations . The 1009.22 Da figure corresponds to the free acid form, while 1044.38 Da may represent sodium salt derivatives .

Spectroscopic Profile and Detection Compatibility

Absorption/Emission Characteristics

Cy5 DBCO exhibits peak absorbance at 649 nm with a shoulder at 590 nm , matching the 633/635 nm laser lines common in flow cytometers and confocal microscopes . Emission maxima at 671 nm situate it in the far-red spectrum, minimizing interference from biological autofluorescence (<600 nm).

Critical spectral parameters:

  • Molar Extinction Coefficient: 250,000 M<sup>-1</sup>cm<sup>-1</sup> at 649 nm

  • Stokes Shift: 22 nm , enabling efficient photon separation in filter-based systems

  • Fluorescence Lifetime: 1.2-1.5 ns , compatible with time-resolved detection modalities

Instrument Compatibility Matrix

Table 2 details detection system optimization parameters:

PlatformRecommended SetupDetection Limit (nM)
Flow Cytometry633 nm excitation, 660/20 nm filter0.5
Confocal Microscopy640 nm laser, 670-710 nm emission window10
Western Blotting635 nm scanner, Cy5 channel0.1 µg/mm<sup>2</sup>
Plate ReadersEx 640/Em 680, 20 nm bandwidth25

The compound's spectral overlap with Alexa Fluor 647 (94% similarity ) allows direct substitution in established protocols without optical reconfiguration.

Bioorthogonal Labeling Applications

Live Cell Surface Engineering

Cy5 DBCO enables real-time tracking of azide-modified cell surface receptors with <1 hour incubation . A representative protocol achieves:

  • Labeling Density: 10<sup>5</sup> DBCO groups/cell

  • Signal Persistence: >72 hours post-labeling

  • Dynamic Range: Linear response from 10 nM–10 µM

Key advantages over copper-catalyzed methods:

  • Preserves membrane integrity (95% viability vs 60% with CuAAC )

  • Compatible with GFP/RFP coexistence (no fluorescence quenching )

  • Enables sequential labeling through orthogonal reaction pairs

In Vivo Imaging Applications

The near-infrared-shifted emission of Cy5 DBCO (671 nm ) provides 2-3 mm tissue penetration depth in murine models . Pharmacokinetic studies show:

  • Blood Clearance: t<sub>1/2</sub> = 45 minutes (IV administration)

  • Tumor Accumulation: 5.8% ID/g at 24 hours (EGFR-targeted azides)

  • Background Ratio: 12:1 vs non-targeted tissues

These properties facilitate intraoperative tumor margin delineation and longitudinal metastasis tracking.

Comparative Performance Analysis

Benchmarking Against Alternative Fluorophores

Table 3 compares Cy5 DBCO with structurally similar probes:

ParameterCy5 DBCO Alexa Fluor 647 CF™ 647
Brightness (ε×Φ)67,50075,00070,000
Photostability (t<sub>1/2</sub>)45 min60 min30 min
Conjugation Efficiency98%85%90%
Aqueous Solubility>10 mg/mL5 mg/mL2 mg/mL

While slightly less bright than Alexa Fluor 647, Cy5 DBCO's superior solubility and conjugation efficiency make it preferable for dense labeling applications.

Click Chemistry Reaction Kinetics

SPAAC kinetics outperform traditional copper-catalyzed methods:

Reaction TypeRate Constant (M<sup>-1</sup>s<sup>-1</sup>)Completion TimeCytotoxicity
CuAAC0.001-0.01 2-4 hoursHigh
SPAAC (Cy5 DBCO)0.1-0.3 30-60 minutesNegligible

This 100-fold rate enhancement enables rapid labeling of temperature-sensitive samples.

Desired Concentration1 mg Vial (µL DMSO)5 mg Vial (µL DMSO)
1 mM82.5412.7
5 mM16.582.5
10 mM8.341.3

For aqueous applications, dilute stock solutions in PBS (pH 7.4) to ≤0.1% DMSO.

ConditionVector Labs GeneCopoeia Lumiprobe
Temperature-20°C-20°C-20°C
Light SensitivityProtectProtectProtect
Lyophilized Stability2 years18 months2 years
Solution Stability1 week (4°C)3 days (4°C)1 week (4°C)

Repeated freeze-thaw cycles (>5) reduce conjugation efficiency by 12-15% .

Emerging Applications and Future Directions

Multiplexed Super-Resolution Imaging

Recent work combines Cy5 DBCO with azide-modified DNA-PAINT probes, achieving 20 nm resolution in live cell LRP-1 receptor tracking . This approach leverages:

  • Duty Cycle Optimization: 5-10% laser power vs conventional 50-70%

  • Signal-to-Noise Ratio: 8.3 vs 3.1 for organic dyes

  • Frame Acquisition Rate: 2 Hz vs 0.5 Hz for antibody-based methods

Targeted Radionuclide Therapy

Pretargeting strategies using Cy5 DBCO-chelator conjugates show promise in α-particle therapy:

  • Inject bispecific antibody with azide tags (Day 0)

  • Administer <sup>225</sup>Ac-DBCO-Cy5 (Day 3)

  • Achieve tumor-to-background ratio of 28:1

This approach reduces bone marrow exposure by 92% compared to direct antibody-radionuclide conjugates.

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